

Application Note: Formulation of Negative-Tone Photoresists using Triazine PAGs

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Compound of Interest

Compound Name: 2,4-Bis(trichloromethyl)-1,3,5-triazine

CAS No.: 3599-74-4

Cat. No.: B14168683

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Executive Summary

This guide details the formulation and processing of negative-tone chemically amplified photoresists (CARs) utilizing halomethyl-1,3,5-triazine photoacid generators (PAGs). While sulfonium and iodonium salts are common in Deep UV (DUV) lithography, triazine PAGs offer distinct advantages for i-line (365 nm) and broadband lithography, including high quantum efficiency and cost-effectiveness.

This protocol is specifically designed for researchers in drug delivery and BioMEMS, where creating robust, solvent-resistant microfluidic channels is critical. The formulation described utilizes a Novolac resin matrix crosslinked with Hexamethoxymethylmelamine (HMMM), catalyzed by acid generated from a styryl-triazine derivative.

Chemical Mechanism & Rationale^{[1][2][3][4][5][6][7]} The Photoacid Generator (PAG)

The core of this formulation is the triazine PAG. Unlike ionic PAGs (onium salts), halomethyl triazines are non-ionic and soluble in a wider range of organic solvents.

- Compound Selected: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine.^[1]

- Rationale: The methoxystyryl group extends the conjugation of the triazine ring, red-shifting the absorption maximum to overlap effectively with the i-line (365 nm) emission of mercury arc lamps, which are standard in academic and R&D aligners.

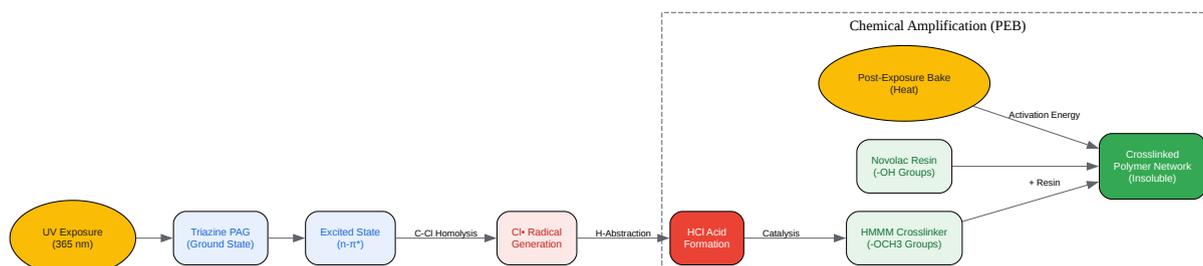
The Acid Generation Pathway

Upon UV exposure, the triazine undergoes homolytic cleavage of the C-Cl bond. The resulting chlorine radical abstracts a hydrogen atom from the solvent or polymer matrix to form Hydrochloric Acid (HCl). This strong acid is the catalyst for the subsequent step.

The Crosslinking Mechanism (Chemical Amplification)

This is a "Chemically Amplified Resist" (CAR). The exposure only generates the catalyst. The actual solubility change occurs during the Post-Exposure Bake (PEB).

- Acid Generation: UV light releases
.
.
- Activation: The
protonates the methoxy groups on the HMMM crosslinker.
- Crosslinking: The activated HMMM reacts with the hydroxyl (-OH) groups of the Novolac resin, releasing methanol and forming a robust ether network. This renders the exposed region insoluble in the developer.



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Figure 1: Photochemical acid generation followed by thermally activated crosslinking.

Formulation Protocol

Safety Note: Triazine PAGs and solvents are chemical irritants. Perform all mixing in a yellow-light (UV-filtered) fume hood.

Materials Checklist

- Matrix Resin: Cresol Novolac Resin (MW ~3,000–5,000). Provides high etch resistance and thermal stability.
- Crosslinker: Hexamethoxymethylmelamine (HMMM) (e.g., Cymel 303).
- PAG: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine.[1]
- Solvent: Propylene Glycol Monomethyl Ether Acetate (PGMEA).
- Leveling Agent: Fluorinated surfactant (e.g., FC-4430, <0.1%) to prevent striations.

Composition Table (Standard High-Contrast Recipe)

Component	Function	Weight % (of Solids)	Weight % (Total Solution)
Novolac Resin	Polymer Matrix	80.0%	24.0%
HMMM	Crosslinker	15.0%	4.5%
Triazine PAG	Photoacid Generator	5.0%	1.5%
PGMEA	Solvent	N/A	70.0%
Total	100%	100%	

Mixing Procedure

- **Dissolution:** Dissolve the Novolac resin in PGMEA in an amber HDPE bottle. Stir magnetically for 4 hours until clear.
- **Add Actives:** Add the HMMM and Triazine PAG. Stir for an additional 2 hours. Ensure the PAG is fully dissolved; triazines can have limited solubility compared to onium salts.
- **Filtration:** Filter the solution through a 0.2 μm PTFE syringe filter. This is critical to remove undissolved particles that cause comets/defects during spin coating.
- **Degassing:** Let the solution sit for 1 hour to allow microbubbles to rise.

Processing Protocol (Lithography Workflow)

This workflow is optimized for a film thickness of approximately 2–3 μm .

Substrate Preparation

- **Clean:** Piranha clean ($\text{H}_2\text{SO}_4:\text{H}_2\text{O}_2$ 3:1) or O_2 Plasma ash to remove organics.
- **Dehydrate:** Bake wafer at 200°C for 5 minutes to remove surface moisture.
- **Prime:** Vapor prime with HMDS (Hexamethyldisilazane) to improve adhesion. Note: Novolac adheres well to Si, but HMDS ensures structures don't peel during development.

Coating & Baking

- Dispense: Static dispense 2 mL of resist onto the wafer center.
- Spin:
 - Spread: 500 RPM for 5 seconds (100 RPM/s ramp).
 - Cast: 3000 RPM for 45 seconds (1000 RPM/s ramp).
- Soft Bake (SB): 95°C for 60 seconds on a contact hotplate.
 - Purpose: Evaporate solvent.
 - Caution: Do not overbake; thermal decomposition of the PAG can cause "dark erosion" (unexposed areas crosslinking).

Exposure

- Source: i-line (365 nm) stepper or contact aligner.
- Dose: 40–80 mJ/cm².
- Note: Triazines are highly sensitive. Overexposure can lead to T-topping (wide top, narrow bottom) due to high absorbance at the surface preventing light from reaching the substrate.

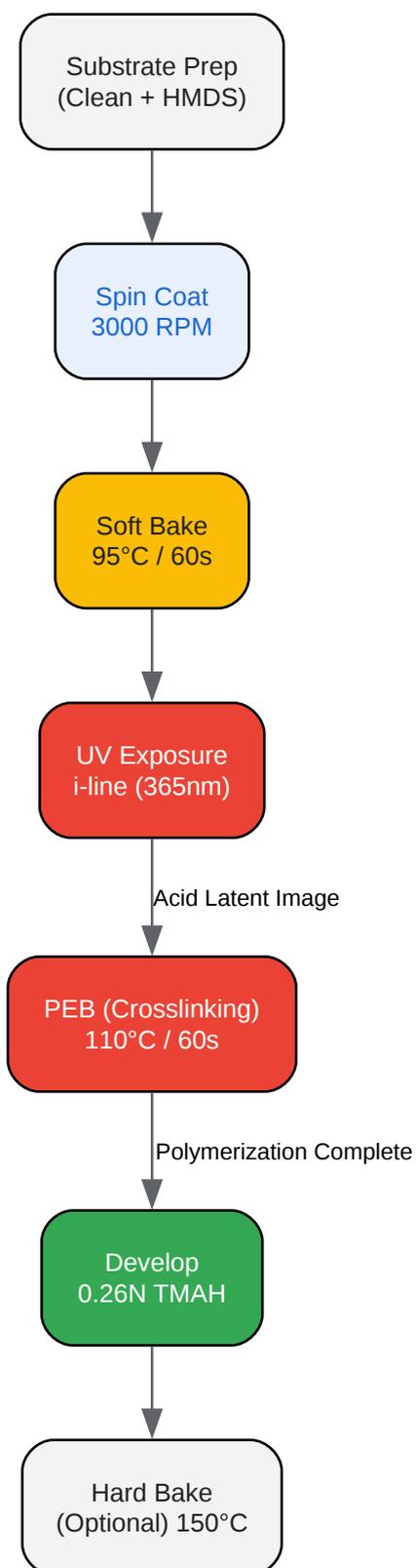
Post-Exposure Bake (PEB) - THE CRITICAL STEP

- Condition: 110°C for 60 seconds.
- Mechanism:^{[2][3][1][4]} The acid generated during exposure is inactive at room temperature. Heat is required to catalyze the HMMM-Novolac reaction.
- Observation: You may see a faint latent image form due to the refractive index change of the crosslinked network.

Development

- Developer: TMAH (Tetramethylammonium Hydroxide) 2.38% (Standard 0.26N).

- Method: Puddle or Immersion for 60 seconds.
- Rinse: Deionized (DI) water cascade rinse.
- Dry: N2 blow dry.



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Figure 2: Standard lithographic processing workflow for Triazine/Novolac negative resist.

Troubleshooting & Expert Insights

The "T-Topping" Phenomenon

Triazine PAGs have high molar extinction coefficients. If the PAG concentration is too high (>5%), the top layer of the resist absorbs most of the UV light, leaving the bottom underexposed. Upon development, this results in "undercut" or "T-shaped" profiles.

- Fix: Reduce PAG loading to 2-3% or increase exposure dose slightly to bleach the top layer (if the PAG exhibits photobleaching).

Acid Diffusion & Standing Waves

Because this is a chemically amplified system, the acid can diffuse during PEB.

- Standing Waves: Interference patterns from reflective substrates (Silicon) can cause "ripples" in the sidewalls.
- Fix: The PEB step helps smooth these out via acid diffusion. If ripples persist, use a Bottom Anti-Reflective Coating (BARC) or increase PEB temperature by 5°C (carefully).

Volatility

The acid generated is often HCl (or HBr depending on the triazine). HCl is volatile.

- Risk: If the delay between Exposure and PEB is too long, acid may evaporate from the surface, leading to "T-topping" (surface inhibition).
- Protocol Rule: Minimize the delay between Exposure and PEB (< 5 minutes).

References

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- To cite this document: BenchChem. [Application Note: Formulation of Negative-Tone Photoresists using Triazine PAGs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14168683#formulation-of-negative-tone-photoresists-using-triazine-pags>]

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